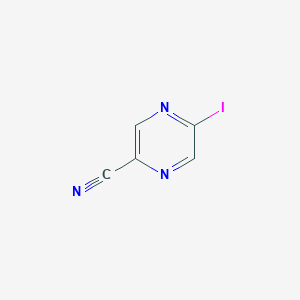
1,3,7-Triethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Triethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of three ethyl groups attached to the naphthalene ring at positions 1, 3, and 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triethylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the regioselectivity and prevent over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,3,7-Triethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro-1,3,7-Triethylnaphthalene, Tetrahydro-1,3,7-Triethylnaphthalene
Substitution: Halogenated derivatives
科学的研究の応用
1,3,7-Triethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,7-Triethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups on the naphthalene ring can influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 1,3,7-Trimethylnaphthalene
- 1,3,5-Triethylnaphthalene
- 1,4,6-Triethylnaphthalene
Uniqueness
1,3,7-Triethylnaphthalene is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and interaction with other molecules, making it valuable for specific applications.
特性
CAS番号 |
926378-35-0 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
1,3,7-triethylnaphthalene |
InChI |
InChI=1S/C16H20/c1-4-12-7-8-15-10-13(5-2)9-14(6-3)16(15)11-12/h7-11H,4-6H2,1-3H3 |
InChIキー |
DQOGELDOGPHXCL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(C=C2C=C1)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


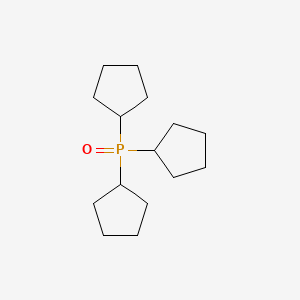
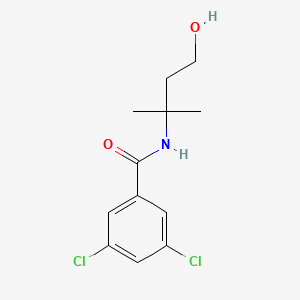
![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
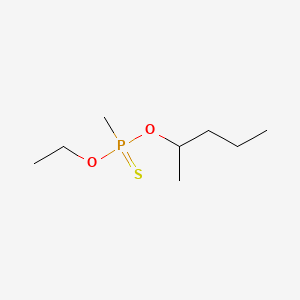
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
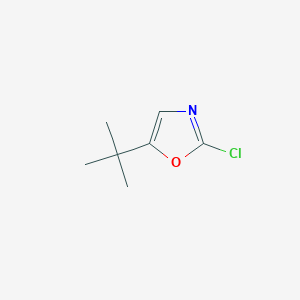

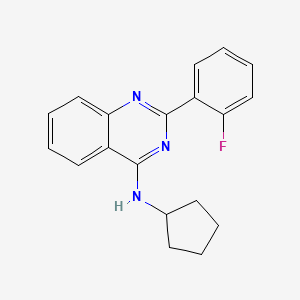
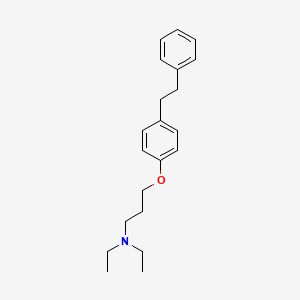
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)


![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
